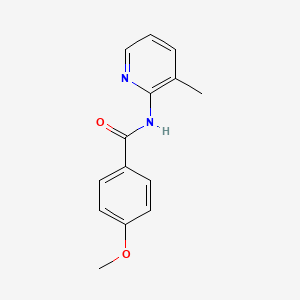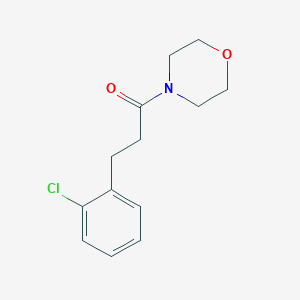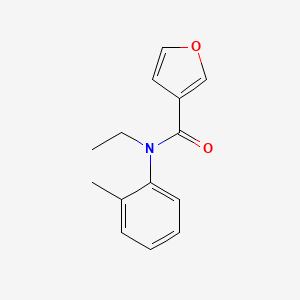
4-methoxy-N-(3-methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(3-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as 4-MeO-NMPB and has been widely used in scientific research for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-MeO-NMPB involves binding to the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. Binding of 4-MeO-NMPB to the D2 receptor results in the activation of downstream signaling pathways, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
Studies have shown that 4-MeO-NMPB has a number of biochemical and physiological effects. It has been found to increase dopamine release in the striatum, a brain region involved in reward processing and motor control. Additionally, 4-MeO-NMPB has been shown to decrease the activity of dopamine neurons in the ventral tegmental area, a brain region involved in motivation and reward. These effects suggest that 4-MeO-NMPB may be useful in the treatment of disorders such as addiction and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-MeO-NMPB is its high affinity and selectivity for the dopamine D2 receptor. This makes it an ideal tool for studying the receptor's function in vitro and in vivo. Additionally, 4-MeO-NMPB has been found to have good stability and solubility in organic solvents, making it easy to work with in the lab.
However, there are also some limitations to using 4-MeO-NMPB in lab experiments. One of the main limitations is that it has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, 4-MeO-NMPB has been found to have some off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research on 4-MeO-NMPB. One area of interest is the development of new radioligands for PET imaging of the D2 receptor in vivo. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-MeO-NMPB, particularly in the context of addiction and Parkinson's disease. Finally, there is a need for more studies on the safety and toxicity of 4-MeO-NMPB, particularly in the context of long-term use.
Synthesemethoden
The synthesis of 4-MeO-NMPB involves the reaction of 4-methoxybenzoyl chloride and 3-methylpyridine-2-amine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-MeO-NMPB has been widely used in scientific research as a ligand for studying the dopamine D2 receptor. It has been found to have high affinity and selectivity for the D2 receptor, making it an ideal tool for studying the receptor's function. Additionally, 4-MeO-NMPB has been used in the development of radioligands for positron emission tomography (PET) imaging of the D2 receptor in vivo.
Eigenschaften
IUPAC Name |
4-methoxy-N-(3-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-4-3-9-15-13(10)16-14(17)11-5-7-12(18-2)8-6-11/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDYNKANLGZSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)


![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)

![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)


